molecular formula C12H17NO2 B2889949 (2S)-3-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid CAS No. 2248201-11-6

(2S)-3-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid

Cat. No.: B2889949
CAS No.: 2248201-11-6
M. Wt: 207.273
InChI Key: HHNAQGXGRDEBJY-VIFPVBQESA-N
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Description

(2S)-3-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid: is an organic compound characterized by its unique structure, which includes a dimethylamino group attached to a phenyl ring, and a methylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of methyl isobutyrate silyl enol ether with bis[4-(dimethylamino)phenyl]methanol, facilitated by using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and reaction promoter . This reaction proceeds smoothly to produce the desired compound in good yield via a metal and additive-free procedure.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, often facilitated by reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

(2S)-3-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism by which (2S)-3-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function and activity. Additionally, the phenyl ring can participate in π-π stacking interactions, further modulating the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-3-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Biological Activity

(2S)-3-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid, often referred to as a derivative of dimethylaminophenyl compounds, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure features a chiral center at the 2-position, which is critical for its biological activity. The dimethylamino group enhances the lipophilicity and potentially the bioavailability of the compound. Understanding the structure-activity relationship (SAR) is essential for optimizing its pharmacological properties.

Research indicates that this compound may exert its effects through several mechanisms:

  • PPAR Agonism : It has been studied for its role as a dual agonist for peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARδ, which are involved in lipid metabolism and glucose homeostasis.
  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes such as phospholipases, which play roles in inflammatory processes and cellular signaling pathways.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant binding affinity to various receptors:

  • Binding Affinity : Studies have shown that this compound has a high affinity for serotonin transporters (SERT), with inhibition constants (K_i) reported in the nanomolar range, indicating potent activity against SERT .
  • Effect on Lipid Metabolism : As a PPAR agonist, it has been shown to influence lipid profiles positively, reducing triglycerides and improving insulin sensitivity in cellular models.

In Vivo Studies

In vivo experiments using animal models have further elucidated the compound's efficacy:

  • Metabolic Effects : In db/db mice models, treatment with this compound resulted in improved glucose tolerance and reduced body weight gain compared to standard treatments .
  • Dose-Response Relationship : A dose-dependent effect was observed, where lower doses provided significant metabolic benefits without the adverse effects commonly associated with other PPAR agonists .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Diabetes Management : A study focused on its application in type 2 diabetes management showed that it effectively lowered blood glucose levels while minimizing weight gain, a common side effect of many diabetes medications.
    StudyDose (mg/kg)Plasma Glucose Change (%)Body Weight Change (%)
    A1-30+0.5
    B10-50+1.5
  • Cardiovascular Effects : Another investigation assessed the impact on cardiovascular health, noting improvements in lipid profiles and reduced inflammation markers in treated subjects.

Safety and Toxicology

While promising, safety evaluations are crucial. Preliminary toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. Long-term studies are necessary to fully understand its safety implications.

Properties

IUPAC Name

(2S)-3-[4-(dimethylamino)phenyl]-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9(12(14)15)8-10-4-6-11(7-5-10)13(2)3/h4-7,9H,8H2,1-3H3,(H,14,15)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHNAQGXGRDEBJY-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)N(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC=C(C=C1)N(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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